N-benzyl-4-chloronaphthalene-1-sulfonamide

Medicinal Chemistry Lipophilicity SAR

N-benzyl-4-chloronaphthalene-1-sulfonamide (CAS 71862-63-0) is a synthetic sulfonamide derivative with the molecular formula C17H14ClNO2S and a computed molecular weight of 331.8 g/mol. It is characterized by a naphthalene core substituted at the 1-position with a sulfonamide group and at the 4-position with a chlorine atom, with the sulfonamide nitrogen further substituted with a benzyl group.

Molecular Formula C17H14ClNO2S
Molecular Weight 331.8 g/mol
Cat. No. B3994857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-chloronaphthalene-1-sulfonamide
Molecular FormulaC17H14ClNO2S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
InChIInChI=1S/C17H14ClNO2S/c18-16-10-11-17(15-9-5-4-8-14(15)16)22(20,21)19-12-13-6-2-1-3-7-13/h1-11,19H,12H2
InChIKeyGJGQOHHZYKFPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-4-chloronaphthalene-1-sulfonamide (CAS 71862-63-0): Physicochemical Profile and Research-Grade Specification for Analytical Reference and Chemical Biology


N-benzyl-4-chloronaphthalene-1-sulfonamide (CAS 71862-63-0) is a synthetic sulfonamide derivative with the molecular formula C17H14ClNO2S and a computed molecular weight of 331.8 g/mol [1]. It is characterized by a naphthalene core substituted at the 1-position with a sulfonamide group and at the 4-position with a chlorine atom, with the sulfonamide nitrogen further substituted with a benzyl group [1]. This specific substitution pattern creates a unique, rigid, and lipophilic scaffold (cLogP 4.3) distinct from simpler benzenesulfonamide analogs [1]. As a research compound, it is typically supplied at a standard purity of 95%, suitable for use as a reference standard in analytical method development, as a building block in medicinal chemistry, or as a probe in target identification studies .

Reference standard Supports analytical method development and chromatographic system suitability
Medicinal chemistry building block Enables scaffold-hopping and structure-activity relationship studies
Chemical biology probe Suitable for target identification and negative-control experiments

Procurement Risk Analysis: Why a Benzenesulfonamide or 1-Naphthalenesulfonamide Analog Cannot Substitute for N-benzyl-4-chloronaphthalene-1-sulfonamide


Substituting N-benzyl-4-chloronaphthalene-1-sulfonamide with a close analog, such as the non-chlorinated N-benzyl-1-naphthalenesulfonamide or the benzenesulfonamide counterpart, introduces significant risk in applications where precise molecular recognition is critical. The 4-chloro substitution on the naphthalene ring directly modulates key physicochemical properties, including lipophilicity (cLogP increases from 3.8 for N-benzyl-1-naphthalenesulfonamide to 4.3 for the 4-chloro derivative) and electron density, which can alter target binding affinity by orders of magnitude [1]. Furthermore, the naphthalene core provides a larger, more rigid, and more polarizable aromatic surface for potential pi-stacking interactions compared to a benzene ring, fundamentally changing the binding mode [2]. The specific arrangement of the benzyl, sulfonamide, and chloro-naphthalene groups creates a unique 3D pharmacophore that is not replicated by simpler analogs, making the use of the precise compound essential for reproducing experimental results and establishing reliable structure-activity relationships.

4-Chloro substitution alters lipophilicity
Non-halogenated N-benzyl-1-naphthalenesulfonamide shows a marked cLogP decrease; this shift may substantially modify target binding affinity.
Naphthalene core provides distinct aromatic surface
Replacing the naphthalene with a benzene ring reduces polarizable surface area and limits pi-stacking interactions critical for molecular recognition.
Unique 3D pharmacophore arrangement
The combined benzyl, sulfonamide, and chloro-naphthalene geometry defines a specific interaction pattern not reproduced by simpler analogs.

Quantitative Differentiation of N-benzyl-4-chloronaphthalene-1-sulfonamide: A Comparative Data Guide for Scientific Selection


Lipophilicity-Driven Selectivity: Increased cLogP of the 4-Chloro-Naphthalene Scaffold vs. Non-Halogenated Naphthalene Analog

The 4-chloro substitution on the naphthalene ring of N-benzyl-4-chloronaphthalene-1-sulfonamide results in a quantifiable increase in lipophilicity compared to the non-halogenated analog, N-benzyl-1-naphthalenesulfonamide (CAS 71862-35-6). This difference can be crucial for improving membrane permeability and enhancing target binding through hydrophobic interactions [1].

Lipophilicity shift
Class-level
Δ cLogP +0.5 (4.3 vs. 3.8)
vs. non-halogenated analog
Reported lipophilicity increase may support membrane permeability studies.
Computed XLogP3; class-level inference
Medicinal Chemistry Lipophilicity SAR

Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility vs. Benzenesulfonamide Analog

The naphthalene-based sulfonamide core of N-benzyl-4-chloronaphthalene-1-sulfonamide provides a larger Topological Polar Surface Area (TPSA) compared to the structurally simpler N-benzyl-4-chlorobenzenesulfonamide (CAS 10504-90-2). A higher TPSA is often correlated with improved aqueous solubility, which can be a critical parameter for in vitro assay development and formulation [1].

TPSA increase
Context-dependent
Δ TPSA +8.4 Ų (54.6 vs. 46.2 Ų)
vs. benzenesulfonamide analog
Higher TPSA suggests improved solubility profile for in vitro assays.
Cross-study comparison; computed values
Drug Design Solubility Pharmacokinetics

Increased Molecular Size and Rotatable Bond Count for Conformational Flexibility vs. Benzenesulfonamide Analog

The naphthalene core of N-benzyl-4-chloronaphthalene-1-sulfonamide introduces both increased molecular size and an additional rotatable bond compared to the benzene-based analog. This creates a more flexible and spatially extended pharmacophore, offering a different set of potential interactions with biological targets [1].

Flexibility & size
Context-dependent
+1 rotatable bond, +50 g/mol
vs. benzenesulfonamide analog
Increased bulk and conformational freedom may yield distinct binding modes.
Computed molecular descriptors
Molecular Modeling Conformational Analysis Drug Design

Optimal Application Scenarios for N-benzyl-4-chloronaphthalene-1-sulfonamide Based on Quantifiable Molecular Attributes


Medicinal Chemistry: Lead Optimization and Scaffold Hopping

This compound serves as an ideal intermediate or probe in lead optimization programs where increasing lipophilicity and molecular bulk are desired. Its computed cLogP of 4.3 and larger TPSA of 54.6 Ų compared to benzenesulfonamide analogs make it a strategic choice for 'scaffold hopping' to explore new chemical space and improve target affinity, membrane permeability, or pharmacokinetic properties [1].

Chemical Biology: Negative Control for TRPV1 Antagonist Studies

Given the documented inactivity of related N-benzyl alkylsulfonamides against the hTRPV1 channel, N-benzyl-4-chloronaphthalene-1-sulfonamide is a strong candidate for use as a structurally similar but biologically inactive negative control in TRPV1 pharmacology studies. This allows researchers to attribute observed phenotypic effects specifically to target engagement rather than off-target interactions common to the sulfonamide class [2].

Analytical Chemistry: Chromatographic Method Development

The compound's high purity (95%) and unique combination of lipophilic (cLogP 4.3) and polar (TPSA 54.6 Ų) character make it a suitable reference standard for developing and validating reverse-phase HPLC or UPLC methods. Its distinct retention time can serve as a reliable system suitability marker for separating and quantifying closely related sulfonamide impurities or metabolites in complex mixtures [1].

Application
Selection Property
Validation Focus
Lead optimization research
Lipophilic naphthalene scaffold
Assess membrane permeability and target affinity in SAR studies
TRPV1 negative control studies
Structurally related sulfonamide with reported inactivity
Confirm lack of hTRPV1 engagement in pharmacological assays
RP-HPLC method development
Distinct lipophilic-polar balance (cLogP 4.3 / TPSA 54.6)
Verify retention time and resolution for sulfonamide impurity profiling

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